molecular formula C8H10N2 B1293668 1,2,3,4-Tetrahydroquinoxaline CAS No. 3476-89-9

1,2,3,4-Tetrahydroquinoxaline

Cat. No. B1293668
CAS RN: 3476-89-9
M. Wt: 134.18 g/mol
InChI Key: HORKYAIEVBUXGM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoxaline derivatives are structural features present in many natural products and synthetic compounds with potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The tetrahydroquinoxaline moiety is particularly interesting due to its diverse chemical reactivity and the ability to interact with biological targets .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives has been achieved through various methods. One efficient approach involves a domino reaction catalyzed by indium chloride in water, which allows for the synthesis of various tetrahydroquinoline derivatives with high cis selectivity . Another method includes a reductive conjugate addition nitro-Mannich reaction, which yields complex 1,2,3,4-tetrahydroquinoxalines with excellent diastereoselectivity . Additionally, dual nucleophilic aromatic substitution (SNAr) reactions have been employed for the direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines . These synthetic strategies highlight the versatility and efficiency of modern organic synthesis in constructing such complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoxaline derivatives can be quite diverse, depending on the substituents and the synthetic route employed. For instance, the metal complexation study of chiral 1,2,3,4-tetrahydroquinoxaline macrocycles revealed that the binding properties of the metal were dependent on the structure of the polyaza-macrocycles . The detailed investigation of their UV-visible spectra and interpretation with the help of TD-DFT and frontier molecular orbital calculations provided insights into their electronic structure .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoxaline derivatives can undergo various chemical reactions, which are essential for further functionalization and application of these compounds. For example, the Mitsunobu reaction has been used to synthesize chiral macrocycles derived from 1,2,3,4-tetrahydroquinoxaline . The reductive conjugate addition nitro-Mannich reaction is another key transformation that allows for the construction of highly substituted 1,2,3,4-tetrahydroquinoxalines . These reactions demonstrate the chemical reactivity and the potential for creating a wide array of derivatives from the tetrahydroquinoxaline scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoxaline derivatives are influenced by their molecular structure. For instance, a new heterocyclic derivative combining baicalein and 1,2-diphenylethylenediamine moieties exhibited good photoluminescent properties and the ability to detect trace amounts of nitroaromatics . The study of tautomerism in 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives revealed a tautomeric mixture of unsaturated and saturated esters in solution, which is significant for understanding their reactivity and interactions . These properties are crucial for the development of new materials and pharmaceuticals based on the tetrahydroquinoxaline core.

Scientific Research Applications

Fluorescence-based Detection

1,2,3,4-Tetrahydroquinoxaline derivatives have been explored for their fluorescence properties. A study by Fu et al. (2018) discussed a derivative compound obtained from 1,2,3,4-tetrahydroquinoxaline, which demonstrated the ability to detect trace amounts of nitroaromatics such as nitrobenzene and nitrotoluenes through fluorescence-based detection (Fu et al., 2018).

properties

IUPAC Name

1,2,3,4-tetrahydroquinoxaline
Source PubChem
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InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKYAIEVBUXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063048
Record name Quinoxaline, 1,2,3,4-tetrahydro-
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Molecular Weight

134.18 g/mol
Source PubChem
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Product Name

1,2,3,4-Tetrahydroquinoxaline

CAS RN

3476-89-9
Record name 1,2,3,4-Tetrahydroquinoxaline
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Record name 1,2,3,4-Tetrahydroquinoxaline
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Record name Quinoxaline, 1,2,3,4-tetrahydro-
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Record name Quinoxaline, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-Tetrahydroquinoxaline
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Record name 1,2,3,4-TETRAHYDROQUINOXALINE
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Synthesis routes and methods I

Procedure details

Quinoxaline was hydrogenated at 60 psi, 50° C. with PtO2 catalyst in ethanol to produce 1,2,3,4-terahydroquinoxaline (THQ).
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, to a solution of lithium borohydride (741 mg) in tetrahydrofuran (50 ml), methyl iodide (1.93 ml) was added dropwise under ice cooling and stirred at room temperature for 10 minutes. To this mixture, a solution of quinoxaline (1.32 g) in tetrahydrofuran (100 ml) was added dropwise over 15 minutes and then stirred at room temperature for 5 minutes. To the reaction mixture, methanol (10 ml) was added and stirred for 5 minutes, followed by addition of additional methanol (40 ml) and stirring at room temperature for 30 minutes. After the reaction mixture was concentrated, the resulting residue was dissolved again in methanol and evaporated under reduced pressure to remove the solvent. The resulting residue was diluted with 4M aqueous sodium hydroxide (100 ml) and extracted four times with chloroform. The combined organic layers were dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was converted into a powder form by addition of n-hexane, and then collected by filtration to give the titled compound, i.e., 1,2,3,4-tetrahydroquinoxaline (1.17 g) as a light-brown crystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
859
Citations
C Bianchini, P Barbaro, G Scapacci, E Farnetti… - …, 1998 - ACS Publications
The orthometalated dihydride complex fac-exo-(R)-[IrH 2 {C 6 H 4 C*H(Me)N(CH 2 CH 2 PPh 2 ) 2 }] is an effective catalyst precursor for the enantioselective hydrogenation of 2-…
Number of citations: 161 pubs.acs.org
Y Matsumoto, R Tsuzuki, A Matsuhisa, T Yoden… - Bioorganic & medicinal …, 2000 - Elsevier
As part of a search for a new potassium channel opener, the 1,4-benzoxazine skeleton derived from the benzopyran skeleton of cromakalim, was transformed into other fused rings such …
Number of citations: 62 www.sciencedirect.com
Y Kaiwa, K Oka, H Nishide… - Polymers for Advanced …, 2021 - Wiley Online Library
Polymers bearing hydrogen storage units store hydrogen gas via chemical bond formation, and have inherent advantages as quasi‐solid polymeric hydrogen carriers, such as handling …
Number of citations: 7 onlinelibrary.wiley.com
M Krolikiewicz, K Błaziak, W Danikiewicz, Z Wrobel - Synlett, 2013 - thieme-connect.com
Reaction of N-aryl-2-nitrosoanilines with alkyl arylidenecyanoacetates in the presence of Et 3 N in MeCN leads to substituted 1,2,3,4-tetrahydroquinoxaline derivatives in reasonable …
Number of citations: 10 www.thieme-connect.com
J Davies, P Johncock, DA Jones - Polymer, 1999 - Elsevier
The synthesis and characterisation of novel polyfunctional N-glycidyl epoxies are reported. N,N′-Bis(3-chloro-2-hydroxypropyl)-1,2,3,4-tetrahydroquinoxaline underwent condensation …
Number of citations: 3 www.sciencedirect.com
Y KURASAWA, M ICHIKAWA, A SAKAKURA… - Chemical and …, 1984 - jstage.jst.go.jp
The structure of the compound 2, 2, 4-dioxo-3-nitroso-l, 2, 4.5-tetrahydropyrazolo [l, 5-a]-quinoxaline, which was previously obtained from the reaction of 3-hydrazinocarbonylmethylene-…
Number of citations: 22 www.jstage.jst.go.jp
GH Fisher, HP Schultz - The Journal of Organic Chemistry, 1974 - ACS Publications
Tosylation of several 2-substituted 1, 2, 3, 4-tetrahydroquinoxalines (methyl, hydroxymethyl, carboxamide, carboxylic acid, or carboethoxy) gave exclusively IV-monotosyl derivatives …
Number of citations: 30 pubs.acs.org
GH Fisher, PJ Whitman, HP Schultz - The Journal of Organic …, 1970 - ACS Publications
The unequivocal synthesis of (S)-2-methyI-l, 2, 3, 4-tetrahydroquinoxalme via the sequence La-alanine (l-1),(S)-N-(2-nitro-5-bromophenyl)-a-alanine (S-2),(S)-3-methyl-6-bromo-3, 4-…
Number of citations: 19 pubs.acs.org
SH Park, CH Kwon, J Kim, JH Chun… - The Journal of …, 2013 - ACS Publications
We investigated the thermal stability of exo-tetrahydrodicyclopentadiene (exo-THDCP, C 10 H 16 ) in the absence and presence of three additives, 3,4-dihydro-2H-1,4-benzoxazine (…
Number of citations: 7 pubs.acs.org
GH Fisher, HP Schultz - The Journal of Organic Chemistry, 1974 - ACS Publications
(11) S. Siegel, Advan. Cata!., 16, 123 (1966).(12) There Is a second possible explanation for the stereochemical re-sults. Hydrlndanone 4 may undergo a prereduction, ß-ß,~/double …
Number of citations: 14 pubs.acs.org

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